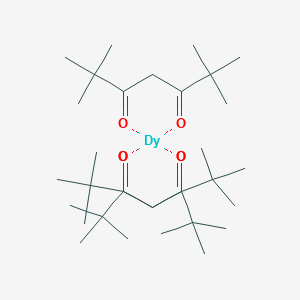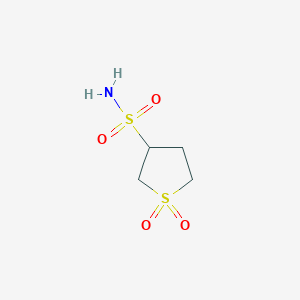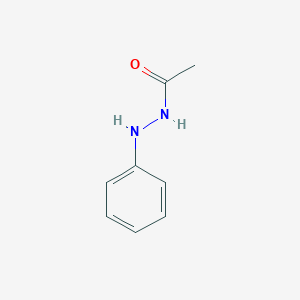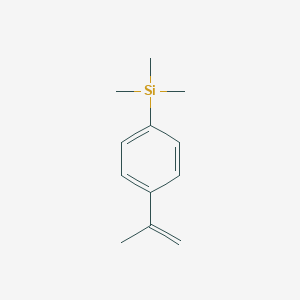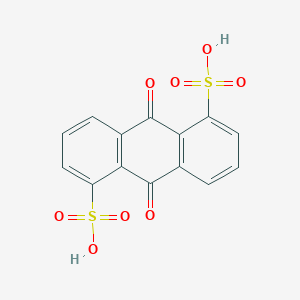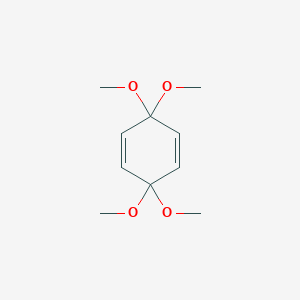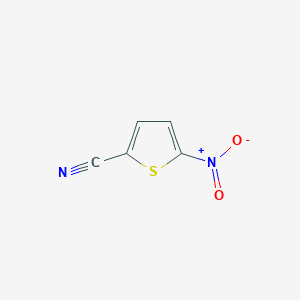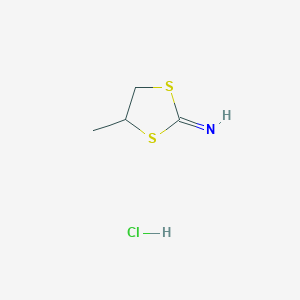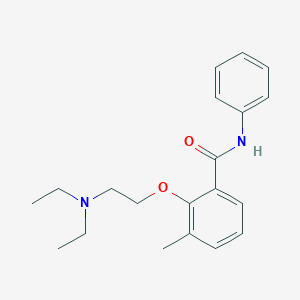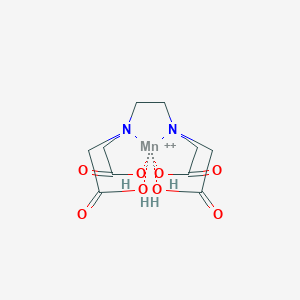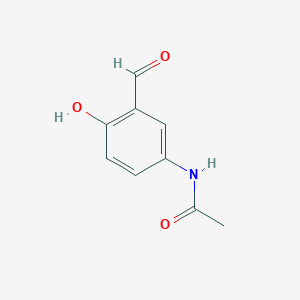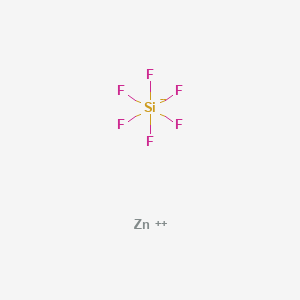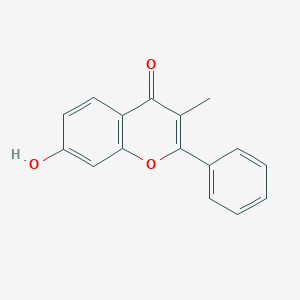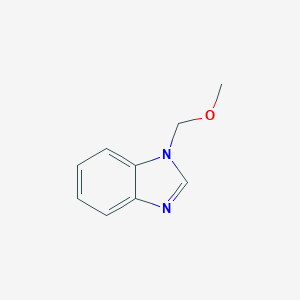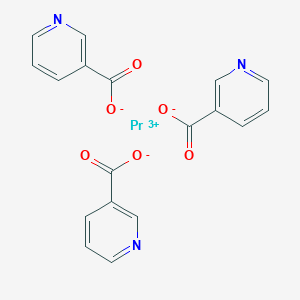
Trinicotinic acid praseodymium(III) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinicotinic acid praseodymium(III) salt, also known as Pr(TNA)3, is a rare earth metal complex that has gained attention in recent years due to its potential applications in various fields. This compound is synthesized by reacting praseodymium nitrate with trinicotinic acid in the presence of a base.
科学的研究の応用
Trinicotinic acid praseodymium(III) salt has been studied for its potential applications in various scientific fields. In the field of catalysis, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit high catalytic activity for various reactions, such as the oxidation of alcohols and the synthesis of esters. In the field of luminescence, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit strong red emission, making it a promising candidate for use in lighting and display technologies. Additionally, Trinicotinic acid praseodymium(III) salt(TNA)3 has been studied for its potential use in magnetic refrigeration and as a contrast agent in magnetic resonance imaging (MRI).
作用機序
The mechanism of action of Trinicotinic acid praseodymium(III) salt is not fully understood. However, it is believed that the praseodymium ion in the complex plays a key role in its catalytic and luminescent properties. The trinicotinic acid ligand is thought to stabilize the praseodymium ion and enhance its reactivity.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Trinicotinic acid praseodymium(III) salt. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for diseases related to oxidative stress.
実験室実験の利点と制限
One advantage of using Trinicotinic acid praseodymium(III) salt in lab experiments is its high catalytic activity, which can lead to faster reaction rates and higher yields. Additionally, the compound exhibits strong luminescence, making it useful for imaging applications. However, one limitation of using Trinicotinic acid praseodymium(III) salt(TNA)3 is its high cost and limited availability, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for research on Trinicotinic acid praseodymium(III) salt. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in catalysis, luminescence, and biomedical research. Finally, research on the toxicity and safety of Trinicotinic acid praseodymium(III) salt is needed to determine its suitability for use in various applications.
合成法
The synthesis of Trinicotinic acid praseodymium(III) salt involves the reaction of praseodymium nitrate with trinicotinic acid in the presence of a base. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is then purified by recrystallization. This method has been reported to yield high purity and high-quality crystals of Trinicotinic acid praseodymium(III) salt(TNA)3.
特性
CAS番号 |
16468-77-2 |
|---|---|
製品名 |
Trinicotinic acid praseodymium(III) salt |
分子式 |
C18H12N3O6Pr-3 |
分子量 |
507.2 g/mol |
IUPAC名 |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChIキー |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
正規SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
同義語 |
Trinicotinic acid praseodymium(III) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



